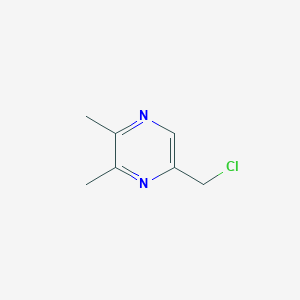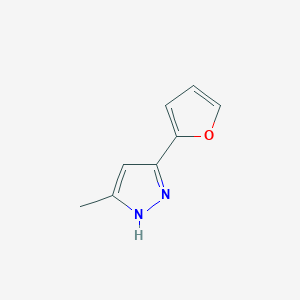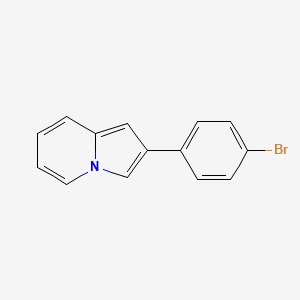
cis-1-Propene-1-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Propene-1-boronic acid: is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of this compound can yield alkanes or other reduced products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: H2O2, NaBO3
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted alkenes and alkanes
Wissenschaftliche Forschungsanwendungen
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-1-Propene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo various transformations under mild conditions .
Vergleich Mit ähnlichen Verbindungen
trans-1-Propene-1-boronic acid: This isomer differs in the spatial arrangement of the boronic acid group, leading to different reactivity and applications.
Vinylboronic acid: Another related compound used in similar coupling reactions but with different steric and electronic properties.
Phenylboronic acid: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Uniqueness: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic compounds where the spatial arrangement of atoms is crucial .
Eigenschaften
Molekularformel |
C3H7BO2 |
|---|---|
Molekulargewicht |
85.90 g/mol |
IUPAC-Name |
prop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3 |
InChI-Schlüssel |
CBMCZKMIOZYAHS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8814290.png)
